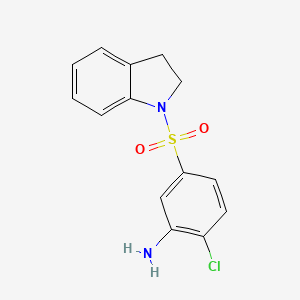

2-Chloro-5-(indolin-1-ylsulfonyl)aniline

Description

Contextual Significance within Substituted Anilines and Sulfonamide Compound Classes

Substituted anilines are a cornerstone of modern chemical synthesis, serving as versatile precursors and key structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net The aniline (B41778) core, an amino group attached to a benzene (B151609) ring, can be functionalized at various positions, allowing for the fine-tuning of the molecule's electronic and steric properties. This adaptability makes substituted anilines crucial building blocks in the construction of complex molecular architectures with desired biological activities. nih.gov The presence of a chloro-substituent, as seen in 2-Chloro-5-(indolin-1-ylsulfonyl)aniline, is a common feature in many pharmaceutical agents, often influencing the compound's metabolic stability and binding affinity to biological targets.

The sulfonamide group (-SO2NH-) is another pharmacologically privileged scaffold. Since the discovery of the antibacterial properties of sulfanilamide, this functional group has been incorporated into a wide range of therapeutic agents, including diuretics, antidiabetic drugs, and antiviral agents. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors. Its chemical stability and the synthetic accessibility of sulfonamide derivatives have cemented their importance in medicinal chemistry.

The integration of both a substituted aniline and a sulfonamide group within the same molecule, as in this compound, creates a compound with a rich chemical profile, suggesting a predisposition for biological activity and a high potential for further chemical modification.

Structural Characteristics and Fundamental Research Interest

The molecular architecture of this compound is a compelling subject of fundamental research due to the interplay of its distinct structural components. The molecule consists of a central aniline ring substituted with a chlorine atom at the 2-position and an indolin-1-ylsulfonyl group at the 5-position.

The indoline (B122111) moiety, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a common feature in many biologically active natural products and synthetic compounds. Its presence in this compound introduces a degree of conformational rigidity and provides additional points for molecular interactions.

The fundamental research interest in this compound lies in its potential as a versatile synthetic intermediate. The aniline nitrogen can be readily acylated, alkylated, or used in coupling reactions to build more complex structures. The chloro group can also be a site for nucleophilic substitution under specific conditions. This multi-faceted reactivity makes it a valuable tool for combinatorial chemistry and the generation of libraries of novel compounds for biological screening.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H13ClN2O2S | bldpharm.com |

| Molecular Weight | 308.78 g/mol | bldpharm.com |

| CAS Number | 847171-45-3 | bldpharm.com |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Current Research Frontiers and Prospective Investigative Avenues

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs point towards several promising areas of investigation. The primary role of this compound appears to be as a key intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Current Research Applications as a Synthetic Intermediate:

Prospective Investigative Avenues:

The future research directions for this compound and its derivatives are manifold. Based on the known biological activities of related substituted anilines and sulfonamides, several investigative avenues can be envisioned:

Antimicrobial Drug Discovery: The sulfonamide moiety is a well-established pharmacophore in antibacterial agents. Future research could involve the synthesis of derivatives of this compound to explore their potential as novel antimicrobial compounds.

Anticancer Research: The indoline and substituted aniline scaffolds are present in numerous anticancer agents. Investigating the cytotoxic effects of derivatives of this compound against various cancer cell lines could be a fruitful area of research.

Kinase Inhibitor Development: Many kinase inhibitors incorporate substituted aniline and sulfonamide groups to interact with the ATP-binding site of kinases. The structure of this compound provides a solid foundation for the design and synthesis of novel kinase inhibitors for the treatment of cancer and other diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMHLVSIRFWFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Indolin 1 Ylsulfonyl Aniline and Its Structural Analogues

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. amazonaws.com The primary disconnection for 2-Chloro-5-(indolin-1-ylsulfonyl)aniline is at the sulfonamide N-S bond. This bond is typically formed by the reaction of an amine with a sulfonyl chloride. cbijournal.comnih.govijarsct.co.in This disconnection strategy leads to two key synthons: an indoline (B122111) nucleophile and a 4-amino-3-chlorophenylsulfonyl electrophile.

A second critical disconnection is at the C-S bond of the phenylsulfonyl moiety, which separates the aromatic ring from the sulfur-containing functional group. This suggests that a chlorosulfonylation reaction on a suitable 2-chloroaniline precursor is a plausible forward-synthetic step.

Based on this analysis, a convergent synthesis strategy can be designed. This involves the separate preparation of two key intermediates: the indoline ring system and a functionalized 2-chloroaniline derivative bearing a sulfonyl chloride group. The final step involves the coupling of these two fragments to form the desired sulfonamide linkage.

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection 1 (N-S bond): Leads to Indoline and 4-amino-3-chlorobenzenesulfonyl chloride.

Disconnection 2 (C-S bond): The sulfonyl chloride precursor can be traced back to 2-chloroaniline via a chlorosulfonylation reaction.

This strategic breakdown allows for a modular approach, where each key fragment can be synthesized and purified independently before the final coupling reaction.

Synthesis of Key Precursor Compounds and Advanced Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its core components.

The synthesis of the aniline (B41778) portion of the molecule, specifically a 2-chloroaniline derivative substituted at the 5-position with a sulfonyl chloride group, is a critical sequence. A common starting material is a commercially available substituted nitrobenzene or aniline. For instance, 2,5-dichloroaniline can be produced by the hydrogenation of 1,4-dichloro-2-nitrobenzene. wikipedia.org Another relevant precursor, 2-chloro-5-nitroaniline (B146338), can be prepared through the nitration and selective reduction of 4-nitroaniline. nih.govresearchgate.net

The classical method for introducing the required sulfonyl chloride group onto an aniline ring involves reacting the parent aniline (e.g., m-chloroaniline) with chlorosulfonic acid to generate the corresponding disulfonyl chloride, which can then be further functionalized. google.comgoogle.com

| Starting Material | Key Transformation(s) | Resulting Precursor |

| 1,4-dichloro-2-nitrobenzene | Hydrogenation | 2,5-dichloroaniline wikipedia.org |

| 4-nitroaniline | Nitration & Selective Reduction | 2-chloro-5-nitroaniline nih.govresearchgate.net |

| m-Chloroaniline | Chlorosulfonation | 5-chloroaniline-2,4-disulfonyl chloride google.com |

Indoline derivatives are core components in many biologically active molecules. researchgate.net The indoline ring system itself can be synthesized through various methods. One of the most direct approaches is the reduction of the corresponding indole (B1671886) derivative. Other advanced strategies include palladium-catalyzed asymmetric dearomatization of indoles to construct indoline structures with specific stereocenters. researchgate.net For the purpose of synthesizing the title compound, unsubstituted indoline is often sufficient and can be prepared via established literature procedures, frequently involving the reduction of indole. nih.gov

| Precursor | Reaction Type | Product |

| Indole | Reduction | Indoline |

| Substituted Indoles | Palladium-Catalyzed Dearomatization | Functionalized Indolines researchgate.netresearchgate.net |

The preparation of aryl sulfonyl chlorides is a cornerstone of sulfonamide synthesis. nih.gov Several methods exist for their formation:

Direct Chlorosulfonylation: This is a widely used method involving electrophilic aromatic substitution with chlorosulfonic acid on an activated or deactivated aromatic ring. nih.gov This can be applied to precursors like 2-chloroaniline, although protection of the amino group may be necessary.

Oxidative Chlorination of Thiols: Thiols can be converted directly to the corresponding sulfonyl chlorides. Reagents such as a combination of H₂O₂ and SOCl₂ or N-chlorosuccinimide (NCS) can achieve this transformation efficiently. organic-chemistry.orgresearchgate.net

From Sulfonic Acids: Sulfonic acids or their salts can be converted to sulfonyl chlorides using chlorinating agents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or cyanuric chloride. researchgate.netgoogle.com

Palladium-Catalyzed Chlorosulfonylation: Modern methods include the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate, which provides a route to aryl sulfonyl chlorides under milder conditions. nih.gov

| Method | Substrate | Key Reagents |

| Direct Chlorosulfonylation | Aromatic Compound (e.g., 2-chloroaniline derivative) | Chlorosulfonic acid (ClSO₃H) nih.gov |

| Oxidative Chlorination | Thiol | H₂O₂/SOCl₂ or NCS organic-chemistry.orgresearchgate.net |

| From Sulfonic Acid | Sulfonic Acid / Salt | SOCl₂, POCl₃, Cyanuric Chloride researchgate.netgoogle.com |

| Pd-Catalyzed Coupling | Arylboronic Acid | SO₂ source, Pd catalyst nih.gov |

Strategic Formation of the Sulfonamide Linkage

The final and key bond-forming step is the creation of the sulfonamide bridge that links the aniline and indoline moieties.

The most common and direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com

In the context of this compound, the synthesis would involve reacting 4-amino-3-chlorobenzenesulfonyl chloride with indoline. Alternatively, indoline-1-sulfonyl chloride could be reacted with 2-chloro-5-aminoaniline. The choice of strategy depends on the availability and stability of the respective intermediates.

Pyridine is a common choice for both the base and solvent, though other tertiary amines and polar aprotic solvents can also be employed. cbijournal.com The reaction is often performed at temperatures ranging from 0 °C to room temperature. cbijournal.com Yields for this type of coupling are generally high, provided the starting materials are pure. cbijournal.com Recent advancements have also explored palladium-catalyzed methods and one-pot procedures from different precursors to streamline sulfonamide synthesis. acs.orgnih.gov

| Amine Component | Sulfonyl Chloride Component | Base/Solvent System |

| Indoline | 4-amino-3-chlorobenzenesulfonyl chloride | Pyridine cbijournal.com |

| Aniline | Benzene (B151609) sulfonyl chloride | Diethyl ether cbijournal.com |

| Primary Aryl Amine | Aryl sulfonyl chloride | Pyridine cbijournal.com |

| Various Amines | Arylboronic acids (via in-situ sulfonyl chloride formation) | Pd-catalyst, SO₂ source nih.govacs.org |

Investigation of Reaction Conditions and Catalytic Enhancements

The formation of the sulfonamide linkage is a critical step in the synthesis of this compound. The investigation of reaction conditions and the use of catalysts are paramount to achieving high yields and purity. Traditional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine in the presence of a base.

Recent studies have focused on optimizing these conditions. For instance, the use of lithium hydroxide monohydrate (LiOH·H₂O) as a base has been systematically studied to afford rapid and efficient sulfonamide synthesis. A response surface methodology (RSM) approach identified that optimal conditions of 0–5°C with 0.5 equivalents of LiOH·H₂O can lead to excellent yields in as little as 1–8 minutes. This method offers the advantages of reduced reaction times and minimized excess reagent usage.

Catalytic enhancements have also been explored to improve the efficiency of sulfonamide synthesis. Synergetic photoredox and copper catalysis have been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. This single-step process is notable for its mild reaction conditions and its ability to accommodate a wide range of amines, including those that are electron-deficient.

The following table summarizes the optimized reaction conditions for sulfonamide synthesis using LiOH·H₂O:

| Parameter | Optimal Condition |

| Base | Lithium Hydroxide Monohydrate (LiOH·H₂O) |

| Base Equivalence | 0.5 equivalents |

| Temperature | 0–5°C |

| Reaction Time | 1–8 minutes |

| Solvent System | Ethanol:Water (1:5) |

Methodologies for Indoline Moiety Incorporation

The indoline scaffold is a key structural feature of this compound. Its incorporation can be achieved through various synthetic strategies, including the construction of the indoline ring system itself or by utilizing a pre-formed indoline precursor in a nucleophilic displacement reaction.

Cyclization Approaches to the Indoline Scaffold

The indoline ring system can be synthesized through several cyclization strategies. One notable method is the aza-Heck cyclization, which allows for the preparation of indoline scaffolds from N-hydroxy anilines. This palladium-catalyzed reaction provides a route to indolines with various functionalities.

Another approach involves the dearomatization of indoles through cycloaddition reactions. For example, a Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines has been reported through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. The reaction pathway can be controlled by the nature and type of substituents on the substrates. nih.gov

Nucleophilic Displacement Reactions Involving Indoline Precursors

Once the indoline scaffold is available, it can be incorporated into the target molecule via a nucleophilic displacement reaction. In the context of synthesizing this compound, this typically involves the reaction of indoline with a suitably substituted sulfonyl chloride. The nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the sulfonamide bond.

A related approach involves the direct C-H bond activation/amination reaction between 1-acetyl indoline and an aryl sulfonamide. This method, while not a direct displacement at the sulfur center, represents a modern approach to forming N-aryl sulfonamide compounds. google.com The synthesis of indoline-5-sulfonamide (B1311495) has been achieved by treating 1-acetylindoline (B31821) with chlorosulfuric acid, followed by reaction with ammonia (B1221849) and subsequent hydrolysis. nih.gov

The following table illustrates the types of nucleophilic displacement reactions for incorporating the indoline moiety:

| Reaction Type | Nucleophile | Electrophile | Key Feature |

| Sulfonamide Formation | Indoline | Aryl Sulfonyl Chloride | Direct formation of the S-N bond. |

| C-H Amination | 1-Acetyl Indoline | Aryl Sulfonamide | Forms an N-aryl bond at the indoline ring. google.com |

Regioselective Halogenation and Chlorination Procedures

The introduction of a chlorine atom at a specific position on the aniline ring is a crucial step in the synthesis of this compound. Achieving the desired regioselectivity is often a challenge in the halogenation of activated aromatic rings like anilines.

Several methods have been developed for the regioselective chlorination of anilines. Palladium-catalyzed meta-C–H chlorination of anilines using norbornene as a mediator has been demonstrated to be effective and tolerate various functional groups. researchgate.netnih.gov For para-selective chlorination, copper(II) chloride in ionic liquids has been shown to be a mild and efficient system for the chlorination of unprotected anilines, yielding the para-substituted product in high yields. organic-chemistry.org The choice of chlorinating agent and reaction conditions is critical to control the position of chlorination.

Process Optimization for Reaction Efficiency and Yield

Process intensification is another key strategy for optimization. This can involve transitioning from traditional batch reactors to continuous flow systems, such as a series of tubular reactors or continuous stirred-tank reactors. core.ac.uk These approaches can offer better control over reaction parameters, improved safety for exothermic reactions, and reduced solvent usage, leading to a more efficient and sustainable process. core.ac.uk

Key parameters for process optimization include:

Reaction Temperature: Fine-tuning the temperature can significantly impact reaction rate and selectivity.

Reagent Stoichiometry: Using the optimal ratio of reactants minimizes waste and by-product formation.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst without compromising efficiency is crucial for cost-effectiveness and sustainability.

Solvent Choice: Selecting an appropriate solvent can enhance solubility, reaction rates, and ease of purification.

Exploration of Sustainable and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of sulfonamides, several green and sustainable approaches have been explored.

One such method involves the oxidative chlorination of thiols to in situ generate sulfonyl chlorides, which then react with amines to form sulfonamides. This process can be carried out in sustainable solvents like water, ethanol, and glycerol, and features a simple, solvent-free workup. researchgate.net Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been identified as an efficient oxidant for this transformation. researchgate.net

Mechanochemistry, which involves conducting reactions in the absence of a solvent by grinding solid reactants together, offers another green alternative. A solvent-free, one-pot mechanochemical approach for sulfonamide synthesis has been demonstrated using solid sodium hypochlorite (NaOCl·5H₂O). This method involves a tandem oxidation-chlorination of disulfides followed by amination.

The use of water as a solvent is a cornerstone of green chemistry. The synthesis of sulfonamides has been achieved in water under mild conditions, using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen-containing reactant. The product can often be collected by simple filtration, avoiding the use of toxic organic solvents for extraction and purification. rsc.org

The following table highlights some green synthetic approaches for sulfonamide synthesis:

| Approach | Key Feature | Advantages |

| Oxidative Chlorination in Alternative Solvents | In situ generation of sulfonyl chlorides from thiols. researchgate.net | Use of sustainable solvents (water, ethanol, glycerol), simple workup. researchgate.net |

| Mechanochemistry | Solvent-free reaction conditions. | Reduced solvent waste, potential for improved energy efficiency. |

| Synthesis in Water | Utilizes water as the reaction medium. rsc.org | Environmentally benign, simplified product isolation. rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 5 Indolin 1 Ylsulfonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for 2-Chloro-5-(indolin-1-ylsulfonyl)aniline would be expected to show distinct signals for the protons on the aniline (B41778) ring, the indoline (B122111) moiety, and the amine group. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the sulfonyl group and the chlorine atom, and the electron-donating effect of the amine group. A detailed analysis would require specific data on chemical shifts (in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) to establish the connectivity of protons.

Table 1: Hypothetical ¹H NMR Data for this compound No experimental data is publicly available to populate this table.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Aniline-NH₂ | Data not available | Data not available | Data not available |

| Aniline-H | Data not available | Data not available | Data not available |

| Aniline-H | Data not available | Data not available | Data not available |

| Aniline-H | Data not available | Data not available | Data not available |

| Indoline-H | Data not available | Data not available | Data not available |

| Indoline-H | Data not available | Data not available | Data not available |

| Indoline-H | Data not available | Data not available | Data not available |

| Indoline-H | Data not available | Data not available | Data not available |

| Indoline-CH₂ | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR and DEPT-135 for Carbon Skeletal Assignment

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached functional groups. A DEPT-135 experiment would further distinguish between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal.

Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data is publicly available to populate this table.

| Carbon Assignment | DEPT-135 | Chemical Shift (δ, ppm) |

|---|---|---|

| Aniline-C | Data not available | Data not available |

| Aniline-C | Data not available | Data not available |

| Aniline-C | Data not available | Data not available |

| Aniline-C | Data not available | Data not available |

| Aniline-C | Data not available | Data not available |

| Aniline-C | Data not available | Data not available |

| Indoline-C | Data not available | Data not available |

| Indoline-C | Data not available | Data not available |

| Indoline-C | Data not available | Data not available |

| Indoline-C | Data not available | Data not available |

| Indoline-C | Data not available | Data not available |

| Indoline-C | Data not available | Data not available |

| Indoline-CH₂ | Data not available | Data not available |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different fragments of the molecule.

A detailed discussion of these techniques requires the actual spectral data, which is currently unavailable.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the aniline amine group, S=O stretches of the sulfonamide, C-N stretches, aromatic C=C stretches, and the C-Cl stretch. The precise frequencies of these vibrations provide a fingerprint of the molecule's functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound No experimental data is publicly available to populate this table.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Aniline) | Data not available | Symmetric/Asymmetric stretching |

| C-H (Aromatic) | Data not available | Stretching |

| C-H (Aliphatic) | Data not available | Stretching |

| C=C (Aromatic) | Data not available | Ring stretching |

| S=O (Sulfonamide) | Data not available | Asymmetric/Symmetric stretching |

| C-N | Data not available | Stretching |

| C-S | Data not available | Stretching |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups (like S=O and N-H), Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, such as the aromatic ring C=C stretching modes. A Raman spectrum would aid in a more complete vibrational analysis of the molecule's skeletal structure. However, no public Raman spectral data for this compound could be located.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods in mass spectrometry, each providing complementary information.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a radical cation (M•+) known as the molecular ion. The energy of this process is high, often causing extensive fragmentation of the molecular ion. The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint, which can be used to identify the compound by comparing it to spectral libraries.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond, which is typically a labile linkage. Common fragmentations for aromatic sulfonamides include the loss of SO2, cleavage of the S-N bond, and fission of the S-C bond. The presence of the indoline and chloroaniline moieties would lead to characteristic ions corresponding to these structural units.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally fragile molecules. It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the parent compound. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the [M+H]+ ion. In negative ion mode, a peak for the [M-H]- ion, formed by the deprotonation of the aniline N-H group, might be observed. By adjusting instrumental parameters, fragmentation can be induced (tandem mass spectrometry or MS/MS), which helps in structural elucidation by breaking down the parent ion into smaller product ions.

Table 1: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected Ion | m/z (approx.) | Information Provided |

| EI | Molecular Ion (M•+) | 308.8 | Molecular Weight |

| Fragment Ions | Various | Structural Fingerprint | |

| ESI (Positive) | Protonated Molecule [M+H]+ | 309.8 | Molecular Weight |

| ESI (Negative) | Deprotonated Molecule [M-H]- | 307.8 | Molecular Weight |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. longdom.org Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between ions with very similar masses (isobars). longdom.org Techniques like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used for HRMS. longdom.orgmdpi.com

For this compound, with a molecular formula of C₁₄H₁₃ClN₂O₂S, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would aim to measure this exact mass experimentally. A close match between the measured mass and the theoretical mass provides strong evidence for the proposed elemental composition, confirming that the molecule contains the expected number and type of atoms. nih.gov

Table 2: Theoretical Exact Mass Calculation

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | Theoretical Exact Mass | 308.038777 |

X-ray Crystallography for Three-Dimensional Structural Characterization

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound in the solid state. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. This analysis reveals the arrangement of atoms in the crystal lattice, defined by a unit cell.

While specific crystallographic data for this compound is not publicly available, analysis of a related structure, 2-chloro-5-nitroaniline (B146338), illustrates the type of data obtained. nih.govresearchgate.net Such an analysis would determine key structural parameters for the title compound, including the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.netmdpi.com This data provides the fundamental framework for understanding the complete molecular and packing structure. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions. nih.gov For this compound, the primary sites for hydrogen bonding are the amino (N-H) group, which acts as a hydrogen bond donor, and the two oxygen atoms of the sulfonyl group (S=O), which are strong hydrogen bond acceptors.

Conformational Analysis in the Solid State

The solid-state conformation of a molecule is its three-dimensional shape as it exists within the crystal lattice. X-ray crystallography provides precise torsional angles, which define the spatial relationship between different parts of the molecule.

For this compound, key conformational features would include the geometry around the sulfonamide linkage and the relative orientations of the aniline and indoline ring systems. The conformation is influenced by both intramolecular forces (like steric hindrance) and intermolecular forces (like the hydrogen bonding discussed above). The planarity of the aniline and indoline rings and the tetrahedral geometry around the sulfur atom would be confirmed. The analysis would reveal whether any parts of the molecule are twisted relative to others, which can have significant implications for its chemical and biological properties.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This destructive method provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the compound's proposed empirical formula. For this compound (C₁₄H₁₃ClN₂O₂S), the validation of its empirical formula is a critical step in its characterization.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of oxygen. This process converts the elements into simple gaseous compounds: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). The chlorine content is determined separately, often through titration or ion chromatography after combustion and absorption in a suitable solution.

The resulting gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector. The instrument is calibrated with standards of known elemental composition to ensure accuracy. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are then compared with the calculated theoretical values. A close agreement between the experimental and calculated values, generally within a ±0.4% margin, provides strong evidence for the proposed empirical formula and the purity of the sample.

Below is a data table illustrating the theoretical elemental composition of this compound and a placeholder for experimental findings, which would be populated with data from actual laboratory analysis.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) - Calculated | Percentage (%) - Experimental |

| Carbon | C | 12.01 | 14 | 168.14 | 54.46 | Data not available |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.25 | Data not available |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.48 | Data not available |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.08 | Data not available |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.37 | Data not available |

| Sulfur | S | 32.07 | 1 | 32.07 | 10.39 | Data not available |

| Total | 308.81 | 100.00 |

Note: Specific experimental data for this compound is not publicly available in the searched literature. The table is presented as a template for how such data would be displayed.

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

Chromatography is an indispensable tool in chemical analysis for separating the components of a mixture and assessing the purity of a compound. The two most common techniques employed for a compound like this compound are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and sensitive qualitative technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. It involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a flat carrier such as a glass plate, and a mobile phase, which is a solvent or a mixture of solvents.

For the analysis of this compound, a small spot of the dissolved compound is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase. More polar compounds will have a stronger interaction with the polar silica gel and will travel a shorter distance, resulting in a lower Retention Factor (Rf) value.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally show a single spot on the developed TLC plate under various solvent systems. The presence of multiple spots indicates the presence of impurities.

| Stationary Phase | Mobile Phase (Solvent System) | Rf Value |

| Silica Gel 60 F₂₅₄ | Data not available | Data not available |

Note: Specific experimental data for the TLC analysis of this compound is not publicly available in the searched literature. The choice of mobile phase would be determined empirically to achieve an optimal Rf value, typically between 0.3 and 0.7.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides high-resolution separation and quantification of compounds in a mixture. It is widely used for purity assessment due to its high sensitivity and accuracy. The principle is similar to TLC but with significant enhancements in instrumentation and materials.

In a typical reverse-phase HPLC setup for analyzing this compound, a solution of the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column under high pressure. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds will have a greater affinity for the stationary phase and will elute later, resulting in a longer retention time (tR).

The eluting compounds are detected by a detector (e.g., UV-Vis spectrophotometer), and the output is recorded as a chromatogram, which is a plot of detector response versus time. A pure compound will exhibit a single, sharp peak at a characteristic retention time under specific chromatographic conditions. The presence of other peaks would indicate impurities. The peak area is proportional to the concentration of the compound, allowing for quantitative purity determination.

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time (tR) |

| e.g., C18 | e.g., Acetonitrile/Water gradient | e.g., 1.0 mL/min | e.g., 254 nm | Data not available |

Note: Specific experimental parameters and retention time for the HPLC analysis of this compound are not publicly available in the searched literature. The conditions would be optimized to achieve good peak shape and resolution.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Indolin 1 Ylsulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation, or its density-functional equivalent. These methods provide detailed information about geometry, energy, and electronic properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. It is particularly effective for studying organic molecules of moderate size, such as 2-Chloro-5-(indolin-1-ylsulfonyl)aniline.

The first step in a computational study is typically geometry optimization. This process determines the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For this purpose, various functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are combined with a basis set, like 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. nih.govfigshare.com The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that this structure is a true energy minimum.

Once the geometry is optimized, DFT calculations yield the total electronic energy of the molecule. This energy is crucial for comparing the relative stabilities of different isomers or conformers. The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular architecture. While specific experimental crystal structure data for this compound is not publicly available, theoretical calculations can predict these parameters with high accuracy, often comparable to X-ray diffraction results for similar molecules. nih.gov

Table 1: Illustrative Predicted Geometrical Parameters for this compound from a DFT/B3LYP Calculation (Note: This table is a representative example of the type of data generated from DFT calculations and is not based on a published study of the title compound.)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| S-O (avg) | 1.438 | |

| S-N (sulfonamide) | 1.642 | |

| C-N (aniline) | 1.401 | |

| Bond Angle (°) | O-S-O | 119.8 |

| C-S-N | 107.5 | |

| C-C-N (aniline) | 120.5 |

Beyond DFT, other quantum mechanical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental parameters. While often more computationally demanding than DFT, they can provide benchmark results. researchgate.net

Semi-empirical methods (like AM1 or PM3) are faster but less accurate as they use parameters derived from experimental data to simplify calculations. These methods can be useful for initial geometry optimizations of large molecules or for screening large numbers of compounds before applying more rigorous methods like DFT. researchgate.net

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons. The LUMO is the orbital that most readily accepts an electron. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. DFT calculations provide energies for these orbitals (EHOMO and ELUMO), allowing for the determination of the energy gap and other global reactivity descriptors like chemical potential, hardness, and electrophilicity index. Analysis of the electron density distribution on the HOMO and LUMO surfaces reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the sulfonyl group and the chloro-substituted ring.

Table 2: Illustrative Predicted Electronic Properties for this compound from a DFT Calculation (Note: This table is a representative example of the type of data generated and is not based on a published study of the title compound.)

| Property | Predicted Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.85 |

Quantum chemical calculations are highly effective at predicting spectroscopic properties. After a successful geometry optimization, a frequency calculation can be performed at the same level of theory. This yields the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. asianpubs.org Although the calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement. asianpubs.orgresearchgate.net Such analysis allows for a detailed assignment of the vibrational bands observed in experimental spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts provide a theoretical spectrum that can be compared with experimental results to confirm the molecular structure and aid in the assignment of peaks. researchgate.net

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic description, molecular modeling and simulation are essential for understanding the conformational flexibility and dynamic behavior of molecules, particularly those with multiple rotatable bonds.

Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers between them. Molecular Mechanics (MM) offers a computationally efficient way to explore the conformational space. MM methods use force fields, which are sets of parameters that define the energy of a molecule as a function of its geometry. acs.org By systematically rotating the flexible bonds (e.g., the S-N and S-C bonds), a potential energy surface can be mapped to locate low-energy conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture. An MD simulation solves Newton's equations of motion for the atoms in the molecule over time, yielding a trajectory that describes the molecule's movements and conformational changes. researchgate.net These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the timescales of transitions between them. Studies on similar sulfonamide derivatives have shown that the orientation of the sulfonyl and amine groups can significantly influence the molecule's properties and biological activity. nih.govmdpi.com

Molecular Docking Studies for Intermolecular Recognition and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro This method is instrumental in understanding drug-receptor interactions by identifying the binding modes, affinities, and specific interactions of a ligand within the active site of a biological target. york.ac.uk For this compound, molecular docking studies are crucial for elucidating its potential as a therapeutic agent by simulating its interaction with various protein targets.

While specific docking studies for this compound are not extensively published, the principles of its intermolecular recognition can be inferred from studies on analogous indole-based sulfonamides. nih.govnih.gov These studies reveal that the indole (B1671886) and sulfonamide moieties are key pharmacophoric features that govern binding.

Binding Affinity and Energetics: The binding affinity, often quantified by a docking score in kcal/mol, predicts the strength of the ligand-receptor interaction. For similar indole-based sulfonamides docked against targets like the JAK-3 protein, binding affinities have been observed in the range of -8.8 to -9.7 kcal/mol. nih.govsemanticscholar.org These scores are comparable to clinically used drugs, suggesting strong and stable binding. nih.gov The total energy of the complex is minimized to find the most favorable binding orientation. rjb.ro

Key Intermolecular Interactions: The binding mode of this compound within a protein active site would be characterized by a network of non-covalent interactions. Based on its structural components, the following interactions are anticipated:

Hydrogen Bonds: The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor (from the N-H) and acceptor (from the oxygens). This group is expected to form crucial hydrogen bonds with amino acid residues like glycine, valine, and arginine in a protein's active site, anchoring the ligand in place. rjb.ro

Hydrophobic Interactions: The bicyclic indole ring and the chloro-substituted aniline ring provide significant hydrophobic surfaces. These regions are likely to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues of the target protein.

Pi-Stacking and Pi-Alkyl Interactions: The aromatic nature of the indole and aniline rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

An illustrative breakdown of the potential interactions and their energetic contributions for a molecule like this compound is presented below.

| Interaction Type | Molecular Moiety Involved | Potential Amino Acid Partners | Estimated Energy Contribution |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu, Gln | -3 to -6 kcal/mol |

| Hydrogen Bond (Acceptor) | Sulfonamide O=S=O | Arg, His, Lys, Gln | -3 to -6 kcal/mol |

| Hydrophobic Interaction | Indole Ring, Aniline Ring | Ala, Val, Leu, Ile, Met | -0.5 to -1.5 kcal/mol |

| π-π Stacking | Indole Ring, Aniline Ring | Phe, Tyr, Trp | -1 to -2 kcal/mol |

| Halogen Bond | Chlorine Atom | Electron-rich atoms (e.g., O, N) | -0.5 to -1.8 kcal/mol |

Note: This table is illustrative, based on computational studies of similar sulfonamide compounds. The exact interactions and energies depend on the specific protein target.

These computational predictions provide a detailed map of how this compound recognizes and binds to biological targets, guiding further experimental validation and optimization in drug discovery processes. nih.gov

Theoretical Studies on Reactivity and Selectivity

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Theoretical studies based on Density Functional Theory (DFT) provide profound insights into the chemical reactivity and selectivity of molecules. doaj.org For this compound, global and local reactivity descriptors help to predict its behavior in chemical reactions by identifying the most reactive sites. doaj.orgnih.gov

| Descriptor | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies lower reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom/group to attract electrons. |

Local Reactivity and Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.org It is invaluable for predicting the most likely sites for electrophilic, nucleophilic, and radical attacks. wikipedia.org

The condensed Fukui functions for an atom 'k' in the molecule are calculated as follows:

For nucleophilic attack (attack by an electron donor): f k+ = [qk(N+1) - qk(N)]

For electrophilic attack (attack by an electron acceptor): f k- = [qk(N) - qk(N-1)]

For radical attack: f k0 = [qk(N+1) - qk(N-1)] / 2

Where qk(N) is the charge on atom k in its neutral state, qk(N+1) is in its anionic state, and qk(N-1) is in its cationic state.

For this compound, analysis of its constituent parts suggests the following reactive sites:

Nucleophilic Attack (f+): The regions with the highest f+ values are most susceptible to attack by nucleophiles. In related sulfonamides, these are often the sulfonyl sulfur atom and specific carbon atoms on the aromatic rings that are electron-deficient.

Electrophilic Attack (f-): The sites with the largest f- values are prone to attack by electrophiles. For aniline derivatives, the nitrogen atom of the amino group and the ortho/para positions on the aniline ring are typically the most nucleophilic and thus susceptible to electrophilic attack. researchgate.net

| Atom/Region | Predicted Reactivity | Rationale |

| Aniline Nitrogen | High f- (Electrophilic Attack) | The lone pair of electrons makes it a strong nucleophilic center. |

| Sulfonyl Sulfur | High f+ (Nucleophilic Attack) | Highly positive charge due to two electronegative oxygen atoms. |

| Carbons ortho/para to -NH₂ | High f- (Electrophilic Attack) | The amino group is an activating group, increasing electron density at these positions. |

| Carbons attached to Chlorine | Moderate f+ (Nucleophilic Attack) | The inductive effect of the chlorine atom creates an electron-deficient site. |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It maps regions of negative electrostatic potential (electron-rich, red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, blue), which are prone to nucleophilic attack. doaj.org For this compound, the MEP would show strong negative potential around the sulfonamide oxygen atoms and the aniline nitrogen, while a significant positive potential would be located around the sulfonyl sulfur atom.

Reaction Pathway Analysis and Transition State Identification

Reaction pathway analysis is a computational method used to map the energetic landscape of a chemical reaction, from reactants to products. This involves identifying stable intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The formation of the central sulfonamide bond in this compound likely proceeds via the reaction of an aniline derivative with a sulfonyl chloride. researchgate.net Theoretical studies on this type of reaction provide a framework for understanding its mechanism.

Mechanism of Sulfonamide Formation: The reaction between an aniline and an aromatic sulfonyl chloride generally follows a bimolecular nucleophilic displacement mechanism. rsc.org DFT calculations can be employed to model this pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aniline nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step.

Transition State (TS): A transition state is formed where a partial bond exists between the nitrogen and sulfur atoms, and the sulfur-chlorine bond is partially broken. The geometry and energy of this TS can be precisely calculated. Studies on related reactions show that electron-withdrawing substituents on the aniline can lead to increased bond-breaking in the transition state. rsc.org

Intermediate Formation: A transient, high-energy intermediate may be formed.

Product Formation: The leaving group (chloride ion) departs, and a proton is lost from the nitrogen atom (often facilitated by a base or another aniline molecule), yielding the stable sulfonamide product.

Computational Modeling: Using DFT methods like B3LYP, researchers can optimize the geometries of the reactants, transition state, and products. scispace.com Vibrational frequency calculations are then performed to confirm the nature of these structures; a minimum on the potential energy surface (reactants, products) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com

A hypothetical reaction energy profile for the formation of a sulfonamide linkage is shown below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Features |

| 1 | Reactants (Aniline + Sulfonyl Chloride) | 0 | Separated molecules |

| 2 | Transition State (TS) | +15 to +25 (Activation Energy) | Elongated S-Cl bond; forming N-S bond |

| 3 | Products (Sulfonamide + HCl) | < 0 (Exothermic) | Stable sulfonamide bond formed |

Note: The energy values are illustrative and represent typical ranges for such reactions.

This analysis provides a quantitative understanding of the reaction's feasibility and kinetics, allowing for the theoretical prediction of reaction rates and the influence of substituents on reactivity, which is essential for optimizing synthetic procedures. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Indolin 1 Ylsulfonyl Aniline

Types of Chemical Transformations

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) portion of the molecule, specifically the amino group, is a strong activating group for electrophilic aromatic substitution (SEAr) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic pi-system, thereby increasing the nucleophilicity of the ring. Consequently, 2-Chloro-5-(indolin-1-ylsulfonyl)aniline is expected to readily undergo reactions such as halogenation, nitration, and sulfonation. The amino group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the -NH2 group. The steric hindrance from the adjacent chloro and sulfonyl groups would likely favor substitution at the para-position.

Reductive and Oxidative Processes

The aniline moiety can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of various products, including nitroso, nitro, or even polymeric species. Conversely, the sulfonyl group is generally stable to reduction, but under harsh conditions, it could potentially be cleaved. The aromatic ring itself is also subject to oxidation or reduction under specific catalytic conditions, though this typically requires more forcing conditions than transformations involving the functional groups.

Reaction Kinetics and Thermodynamic Profiling

A thorough understanding of a compound's reactivity requires detailed kinetic and thermodynamic studies. Such investigations provide quantitative data on reaction rates, activation energies, and the thermodynamic favorability of different reaction pathways.

Rate Law Determination and Order of Reaction

For any of the potential reactions of this compound, determining the rate law would be a critical step in elucidating the reaction mechanism. This would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time. For example, in a hypothetical nucleophilic aromatic substitution reaction, if the reaction is found to be first order in both this compound and the nucleophile, it would suggest a bimolecular mechanism.

Activation Parameters (Enthalpy, Entropy, Gibbs Free Energy of Activation)

The study of reaction rates at different temperatures allows for the determination of key activation parameters. The activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide valuable insights into the transition state of the rate-determining step. For instance, a large negative entropy of activation would be consistent with a highly ordered transition state, which is often the case in bimolecular reactions.

Unfortunately, a comprehensive search of the scientific literature did not yield any specific experimental studies that have determined the rate laws or activation parameters for reactions involving this compound. While data exists for similar classes of compounds, direct extrapolation to this specific molecule would be speculative.

Structure Reactivity and Structure Interaction Relationships Srir for 2 Chloro 5 Indolin 1 Ylsulfonyl Aniline Derivatives

Influence of Electronic and Steric Properties on Reaction Outcomes

The reactivity of 2-Chloro-5-(indolin-1-ylsulfonyl)aniline is primarily dictated by the electronic and steric characteristics of its substituents. The aniline (B41778) ring is substituted with an amino group (-NH2), a chloro group (-Cl), and an indolin-1-ylsulfonyl group.

The nucleophilicity of the aniline nitrogen is also reduced by the electron-withdrawing nature of the substituents on the ring, affecting its reactivity in reactions such as acylation or alkylation. Studies on the kinetics of reactions involving substituted anilines have consistently shown that electron-withdrawing groups decrease the reaction rate, a principle that applies directly to this compound. researchgate.net

Steric Effects: The bulky indolin-1-ylsulfonyl group exerts significant steric hindrance. This can impede the approach of reagents to the adjacent positions on the aniline ring, potentially favoring reactions at the less hindered C-6 position over the C-4 position. The steric bulk can also influence the rotational freedom around the C-S bond, affecting the molecule's preferred conformation and, consequently, its interaction with other molecules or biological targets.

| Property | Substituent | Effect on Aniline Ring | Influence on Reaction Outcomes |

| Electronic | -NH₂ (Amino) | Activating (+M effect) | Directs electrophilic substitution to positions 4 and 6; enhances nucleophilicity of the ring. |

| -Cl (Chloro) | Deactivating (-I effect) | Slows rate of electrophilic substitution; directs ortho/para. | |

| -SO₂-Indoline | Strongly Deactivating (-M, -I effects) | Significantly reduces overall ring reactivity towards electrophiles; decreases nucleophilicity of the amino group. | |

| Steric | -SO₂-Indoline | High steric bulk | Hinders reagent approach to the C-4 and C-6 positions, potentially leading to regioselectivity. May influence conformational preferences. |

Conformational Dynamics and Their Impact on Molecular Recognition and Packing

The three-dimensional structure of this compound is not rigid. Rotational freedom exists around the aniline C-S bond and the S-N bond of the sulfonamide linkage. This flexibility allows the molecule to adopt various conformations in solution and in the solid state.

The relative orientation of the aniline and indoline (B122111) ring systems is determined by the torsion angles around these bonds. These conformations can range from extended forms, where the two ring systems are far apart, to more compact, folded forms. The specific conformation adopted can have a profound impact on molecular recognition. For instance, in a biological context, only a specific conformer might fit snugly into the binding pocket of an enzyme or receptor. nih.gov

In the solid state, these conformational dynamics influence crystal packing. Molecules will arrange themselves to maximize favorable intermolecular interactions, such as hydrogen bonds and van der Waals forces, leading to a stable crystal lattice. The near planarity observed in simpler related molecules like 2-chloro-5-nitroaniline (B146338) contributes to efficient packing through π-stacking. nih.govnih.govresearchgate.net However, the bulky and non-planar indoline-sulfonyl moiety in this compound introduces significant geometric complexity, likely resulting in more intricate packing arrangements that balance hydrogen bonding (via the -NH2 and -SO2- groups) with the steric demands of the indoline system.

Role of the Sulfonyl Bridge in Mediating Intramolecular and Intermolecular Interactions

The sulfonyl (-SO₂-) bridge is a critical functional group that profoundly influences the molecule's properties.

Structural Rigidity and Linkage: It acts as a relatively rigid linker connecting the aniline and indoline moieties, defining the spatial relationship between them.

Electronic Communication: As a strong electron-withdrawing group, it electronically insulates the two ring systems to some extent, while also relaying deactivating effects to the aniline ring.

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. They can participate in intramolecular hydrogen bonds with the aniline N-H protons or, more commonly, intermolecular hydrogen bonds with donor groups from neighboring molecules (including the N-H of another aniline). This hydrogen bonding capability is crucial for forming stable dimers or extended networks in the solid state and for specific interactions with biological macromolecules. researchgate.net The sulfonamide N-H bond in related primary or secondary sulfonamides is also a key hydrogen bond donor. nih.gov

| Interaction Type | Participating Groups | Role of Sulfonyl Bridge | Significance |

| Intramolecular | Sulfonyl Oxygen (-SO₂) & Aniline N-H | H-bond acceptor | Can influence and stabilize specific conformations. |

| Intermolecular | Sulfonyl Oxygen (-SO₂) & external H-bond donors (e.g., -NH₂, -OH) | H-bond acceptor | Critical for crystal lattice formation and molecular recognition (e.g., binding to a protein active site). researchgate.net |

| Intermolecular | Aniline N-H & external H-bond acceptors (e.g., another molecule's -SO₂) | H-bond donor site | Contributes to the formation of hydrogen-bonded networks in the solid state. |

Modulation of the Indoline Ring System's Influence on Reactivity

The indoline ring system, while less reactive than the aniline ring, is not merely a passive substituent. Its electronic and steric properties can be modulated through substitution, which in turn affects the entire molecule's reactivity.

Substituting the aromatic portion of the indoline ring with electron-donating groups (e.g., -OCH₃) would increase the electron density on the indoline nitrogen. This would slightly decrease the electron-withdrawing strength of the indolin-1-ylsulfonyl group as a whole, thereby subtly increasing the reactivity of the aniline ring. Conversely, adding electron-withdrawing groups (e.g., -NO₂) to the indoline ring would enhance the deactivating effect on the aniline ring.

Such substitutions also alter the potential for intermolecular interactions. For example, adding a hydroxyl group to the indoline ring would introduce another site for hydrogen bonding, potentially altering crystal packing and solubility. The indole (B1671886) moiety (a close relative of indoline) is known to participate in pi-stacking and hydrogen bonding, features that are critical in molecular recognition processes. nih.gov

Computational Approaches to SRIR (e.g., Quantitative Structure-Reactivity Relationships)

Computational chemistry provides powerful tools for investigating the SRIR of this compound derivatives without synthesizing each compound. mdpi.com Methods like Density Functional Theory (DFT) can be used to calculate a range of molecular properties (descriptors) that correlate with reactivity and interaction potential.

Quantitative Structure-Reactivity Relationships (QSRR): QSRR models aim to create a mathematical relationship between computed molecular descriptors and an observed chemical property, such as reaction rate or equilibrium constant. For a series of this compound derivatives, one could correlate descriptors with reactivity in a specific reaction.

Key computational descriptors and their relevance include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for reactive interactions.

Atomic Charges: Calculating the partial charges on each atom can help quantify the reactivity of specific sites, such as the nucleophilicity of the aniline nitrogen or the electrophilicity of the carbon atoms on the aromatic rings.

Steric Descriptors: Parameters like molecular volume or surface area can be used to quantify the steric effects of different substituents.

By building a QSRR model, researchers can predict the reactivity of new, unsynthesized derivatives, guiding experimental work and accelerating the discovery of molecules with desired properties.

| Computational Descriptor | Information Provided | Application to SRIR |

| HOMO-LUMO Energy Gap | Electronic stability and chemical reactivity. mdpi.com | A smaller gap suggests higher reactivity for the derivative. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack. |

| Calculated pKa | Acidity/basicity of functional groups. | Predicts the protonation state of the aniline nitrogen under different conditions, affecting its nucleophilicity. |

| Dipole Moment | Overall polarity of the molecule. | Influences solubility and intermolecular dipole-dipole interactions. |

| Steric Parameters (e.g., van der Waals volume) | Quantifies the size and shape of the molecule/substituents. | Used in QSRR models to correlate steric hindrance with reaction rates. |

Synthesis and Academic Exploration of Advanced Derivatives and Analogues

Rational Design Principles for New Chemical Entities

The rational design of new chemical entities derived from the 2-chloro-5-(indolin-1-ylsulfonyl)aniline scaffold is guided by established medicinal chemistry principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves scaffold hopping , where the central indoline (B122111) core is systematically modified or replaced to explore new chemical space and identify novel, patentable structures with improved characteristics. nih.gov This approach was successfully employed in the design of indoline-5-sulfonamide (B1311495) analogs, where the indoline core was introduced to vary the hydrophobic tail for enhanced binding to target enzymes like carbonic anhydrases. nih.gov

Another key principle is bioisosteric replacement , which involves substituting specific functional groups with others that have similar physical or chemical properties to improve the molecule's profile. For instance, the sulfonamide group, while crucial for the activity of many inhibitors, can be associated with off-target effects. chemrxiv.org Its replacement with bioisosteres like sulfoximines or sulfones has been explored to mitigate these issues while retaining or improving potency. chemrxiv.orgnih.gov The sulfonyl group itself is a versatile pharmacophore, capable of forming hydrogen bonds with biological targets and constraining molecular conformations to fit active sites, making its modification a critical aspect of rational design. nih.gov

Structure-based drug design (SBDD) is also a fundamental approach. The goal is to design molecules that are complementary to a specific binding pocket of a biological target. nih.gov This requires ensuring that the designed ligands adopt low-energy conformations that are similar both inside and outside the binding pocket. nih.gov For indole-based compounds, which are known to be privileged structures in medicinal chemistry, rational design can involve hybridizing the indole (B1671886) pharmacophore with other moieties, such as a triazole linker, to create novel derivatives with enhanced efficacy against specific targets. researchgate.netacs.org Computational methods are often used to predict the binding modes and conformational preferences of newly designed molecules, guiding the synthetic efforts toward compounds with the highest probability of success. nih.gov

Synthesis of Indoline Sulfonamide Analogues with Varied Substitution Patterns

The synthesis of analogues based on the indoline sulfonamide scaffold allows for a systematic exploration of structure-activity relationships (SAR). A common synthetic route to generate diversity involves the modification of a key intermediate, indoline-5-sulfonamide.

The general synthetic pathway proceeds as follows:

Protection: The synthesis often begins with the protection of the secondary amine of the indoline ring (5), for example, by treatment with acetic anhydride (B1165640) to yield 1-acetylindoline (B31821) (6). nih.gov

Chlorosulfonylation: The protected indoline is then subjected to electrophilic substitution with chlorosulfuric acid. This reaction typically directs the sulfonyl chloride group to the 5-position of the indoline ring, yielding 1-acetylindoline-5-sulfonyl chloride (7). nih.gov

Amidation: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) to form the primary sulfonamide, 1-acetylindoline-5-sulfonamide (B184761) (8). nih.gov

Deprotection: The acetyl protecting group is subsequently removed, often by acid hydrolysis, to afford the key intermediate, indoline-5-sulfonamide (9). nih.gov

Acylation/Alkylation: This versatile intermediate can then be acylated or alkylated at the indoline nitrogen with a variety of acyl chlorides, alkyl halides, or other electrophiles to introduce diverse substitution patterns and generate a library of analogues (e.g., compounds 4a-4u in a referenced study). nih.gov

This modular approach enables the introduction of a wide range of substituents on the indoline nitrogen, including aliphatic, aromatic, and heterocyclic moieties, allowing for fine-tuning of the molecule's properties. nih.gov For instance, the introduction of acyl groups with different phenyl ring substitutions (e.g., 3-chlorophenyl) or five-membered rings has been shown to significantly enhance the affinity for certain biological targets. nih.gov

Table 1: Synthesis of Indoline-5-sulfonamide and its Acylated Derivatives

Derivatization Strategies at the Aniline (B41778) Amine Functionality

The primary amine of the aniline moiety in this compound is a key site for chemical modification to explore SAR and modulate physicochemical properties. Standard derivatization strategies for anilines can be readily applied to this scaffold.

One common strategy is acylation , where the amine is reacted with acyl chlorides or anhydrides to form amides. This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule. Another approach is alkylation to introduce small alkyl groups.

A particularly useful derivatization is the formation of Schiff bases . This involves the condensation of the primary aniline with aldehydes or ketones. For example, indole Schiff base derivatives have been synthesized by reacting substituted anilines with 2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde in the presence of an acid catalyst. orientjchem.org This reaction allows for the introduction of a wide variety of substituted phenylimino groups, providing a rapid means to generate structural diversity. orientjchem.org

Furthermore, the aniline nitrogen can participate in nucleophilic substitution reactions . For instance, reaction with reagents like N,N-diethyl-2,4-dinitro-5-fluoroaniline allows for the formation of new C-N bonds, yielding more complex derivatives. nih.gov Such derivatizations are valuable not only for creating new analogues for biological testing but also for analytical purposes, such as improving chromatographic separation and detection sensitivity. nih.govresearchgate.netnih.gov The aniline group is also a precursor for diazotization reactions , which can then be used to introduce a wide range of other functional groups. researchgate.net

Modification of the Indoline Ring System for Conformational Control